

Technical Support Center: The Impact of Cell Passage Number on siRNA Efficacy

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Compound of Interest

Compound Name: *ACTB Human Pre-designed
siRNA Set A*

Cat. No.: *B7774547*

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This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering variability in siRNA experiments, specifically focusing on the knockdown of the common housekeeping gene, Beta-actin (ACTB). A cell's passage number—the number of times it has been subcultured—can significantly influence experimental outcomes.^{[1][2]}

Frequently Asked Questions (FAQs)

Q1: Why is cell passage number a critical factor in siRNA experiments?

Cell passage number is a crucial parameter because continuous subculturing can induce significant changes in cell lines over time.^[3] These alterations can be genotypic and phenotypic, affecting various cellular characteristics.^[2] For siRNA experiments, key affected properties include:

- **Transfection Efficiency:** Both increases and decreases in transfection efficiency have been observed in high-passage cells, depending on the cell line.
- **Gene Expression Profiles:** High-passage cells can exhibit altered expression of numerous genes, which can affect the cellular response to siRNA treatment and potentially the stability of housekeeping genes like ACTB.^[4]

- Growth Rate and Morphology: Changes in doubling time and cell morphology are common in later passages, impacting the optimal conditions for transfection.[1][4]
- Response to Stimuli: The overall cellular response to experimental conditions, including the introduction of foreign nucleic acids like siRNA, can be different in high-passage cells compared to their low-passage counterparts.[3]

Failure to control for passage number can lead to poor reproducibility and unreliable data.

Q2: What are considered "low" and "high" passage numbers?

There is no universal standard, as the effects of passaging are cell-line dependent.[3] However, general guidelines are often used in the research community:

- Low Passage: Typically considered fewer than 15-20 passages.[1] Cells in this range are generally expected to be more representative of the original tissue or cell source.[1]
- High Passage: Often defined as greater than 40-50 passages.[1][5] These cells are more likely to have undergone significant genetic drift and phenotypic changes.[1]

It is a best practice for each lab to establish an acceptable passage number range for their specific cell lines and assays.

Q3: Can the expression of a housekeeping gene like ACTB change with increasing passage number?

Yes. While ACTB is widely used as a reference gene in qPCR and other assays, its expression is not always stable. The suitability of ACTB as a reference gene has been questioned because its expression can vary significantly with different experimental conditions, which includes changes induced by long-term culturing.[6] Studies have shown that increasing passage numbers can lead to differential expression of almost 1,000 genes in some cell lines, and housekeeping genes are not always immune to these changes.

Q4: How does passage number directly impact siRNA transfection efficiency?

Passage number can impact transfection efficiency through several mechanisms:

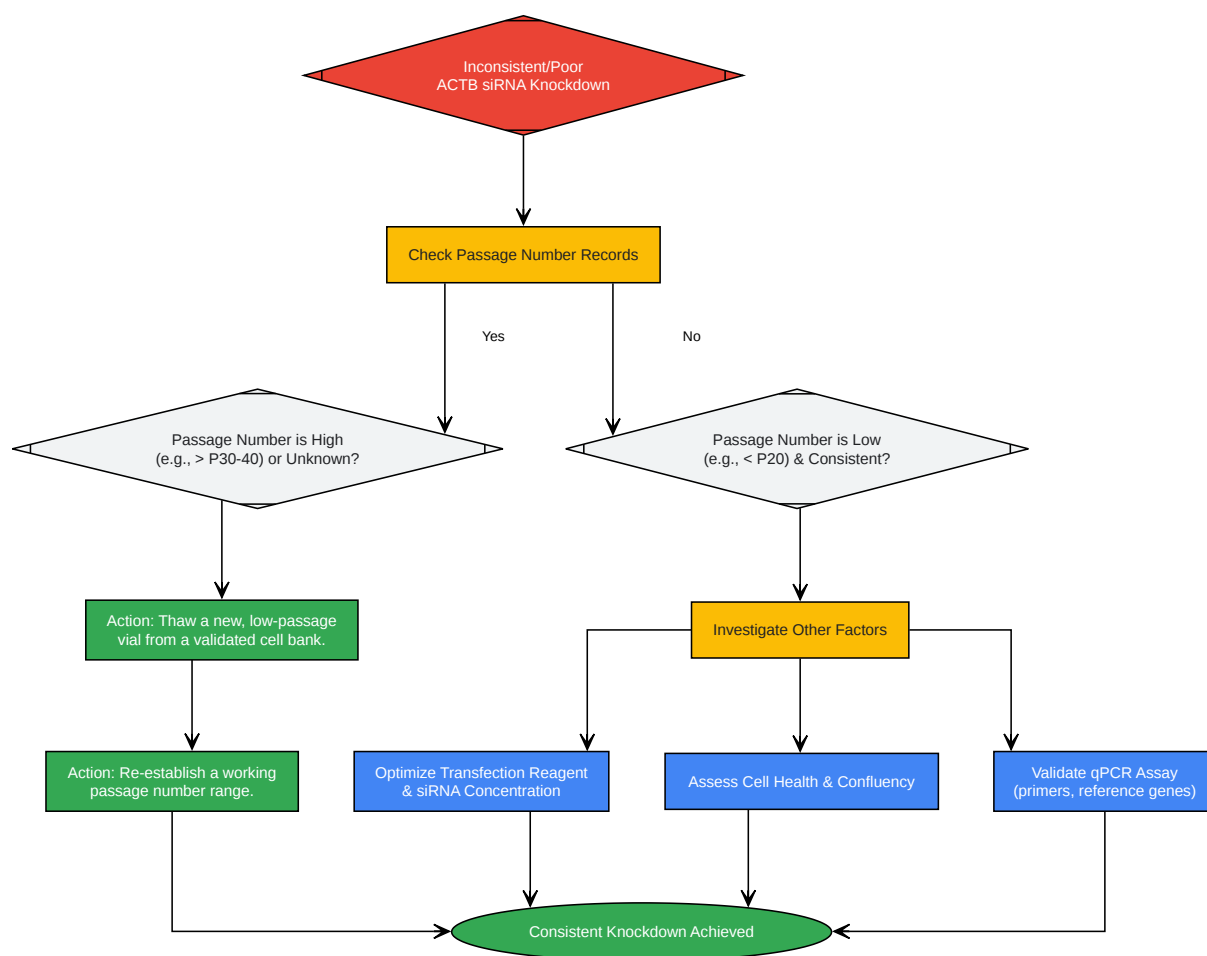
- **Altered Cell Membrane Properties:** Changes in the composition of the cell membrane can affect the uptake of siRNA-lipid complexes.[\[3\]](#)
- **Changes in Cell Size and Growth Rate:** A decreased doubling time or altered cell size in high-passage cells means the confluency at the time of transfection might be different from expected, affecting results.[\[4\]](#)[\[7\]](#)
- **Overall Cellular Health:** Cells that have been in culture for extended periods may be under stress, making them less receptive to transfection.[\[8\]](#)[\[9\]](#)

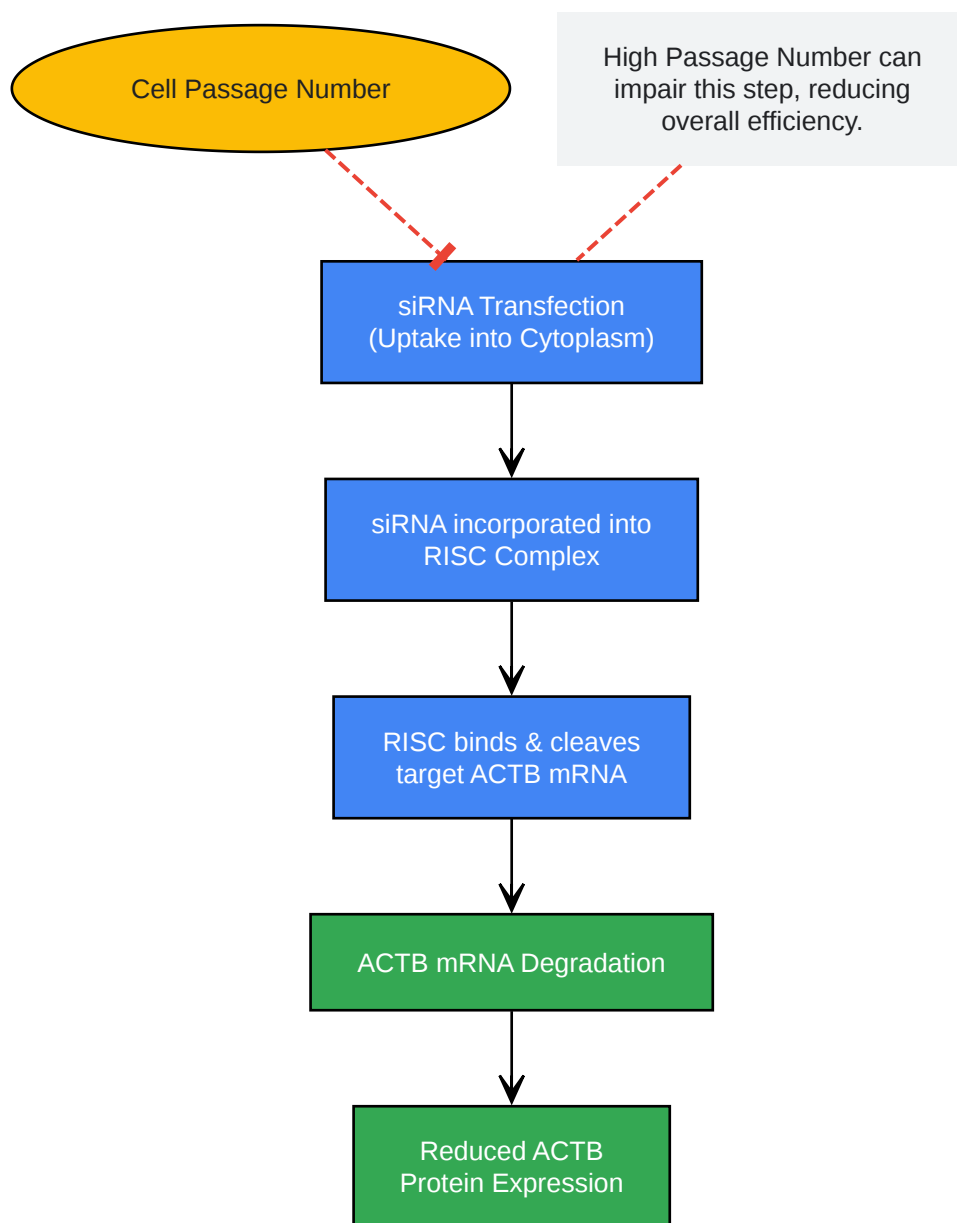
Interestingly, the effect is not always negative. For example, unpublished data from ATCC showed that high-passage Caco-2 cells had increased expression of a transfected reporter gene, while high-passage MCF7 cells showed a decrease. This highlights the cell-line-specific nature of these effects.

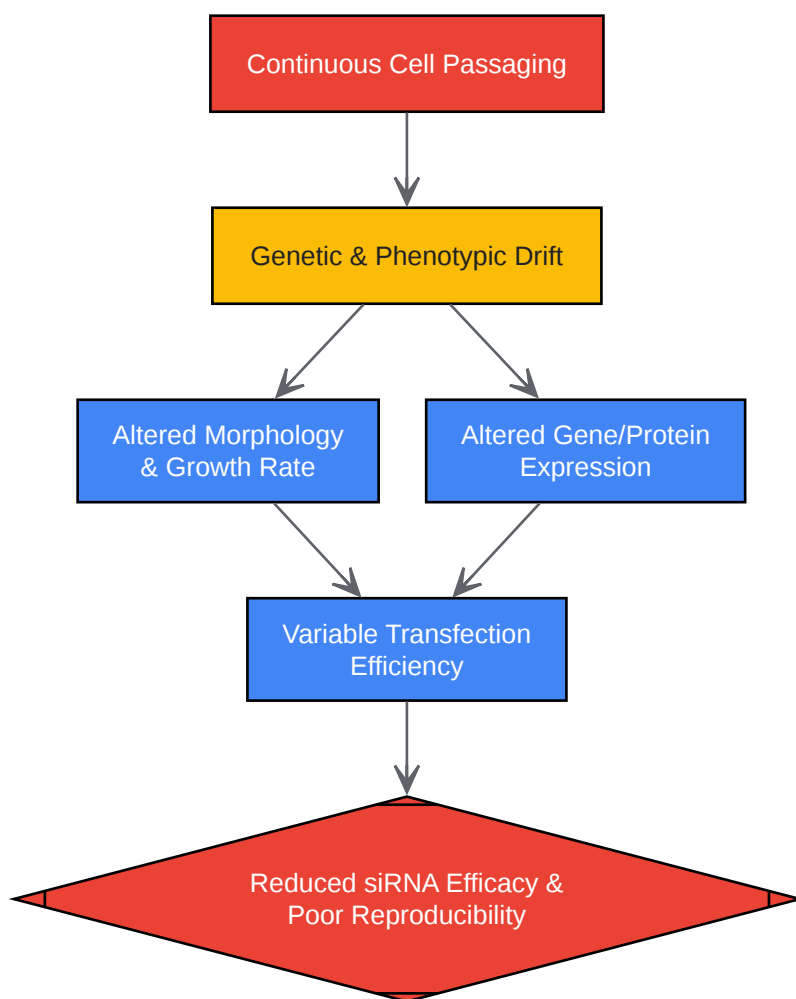
Troubleshooting Guide

Problem: My ACTB siRNA knockdown is inconsistent or lower than expected across experiments.

This is a common issue where passage number can be a hidden variable. Follow this troubleshooting workflow.







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